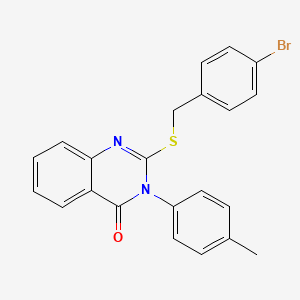

2-((4-Bromobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone

Description

2-((4-Bromobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone is a structurally modified quinazolinone derivative characterized by a 4-bromobenzylthio group at position 2 and a 4-methylphenyl group at position 3 of the quinazolinone scaffold. Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring, known for their diverse pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties . The synthesis of this compound likely follows palladium-catalyzed aminocarbonylation and cyclization methods, as described for similar 2-substituted-4(3H)-quinazolinones .

Properties

CAS No. |

83671-79-8 |

|---|---|

Molecular Formula |

C22H17BrN2OS |

Molecular Weight |

437.4 g/mol |

IUPAC Name |

2-[(4-bromophenyl)methylsulfanyl]-3-(4-methylphenyl)quinazolin-4-one |

InChI |

InChI=1S/C22H17BrN2OS/c1-15-6-12-18(13-7-15)25-21(26)19-4-2-3-5-20(19)24-22(25)27-14-16-8-10-17(23)11-9-16/h2-13H,14H2,1H3 |

InChI Key |

DZMVIKWKHPEJJE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Br |

Origin of Product |

United States |

Preparation Methods

Thiol Precursor Preparation

The synthesis begins with the preparation of the 2-thioxoquinazolin-4(3H)-one intermediate. Anthranilic acid derivatives are condensed with thiourea or carbon disulfide under basic conditions to form the 2-thiolate species. For example, 3-(4-methylphenyl)-2-thioxo-1,2-dihydroquinazolin-4(3H)-one is synthesized via cyclization of 2-amino-4-methylbenzamide with carbon disulfide in the presence of potassium hydroxide.

Key Reaction:

S-Alkylation with 4-Bromobenzyl Bromide

The thiolate intermediate undergoes alkylation with 4-bromobenzyl bromide in polar aprotic solvents (e.g., DMF, acetone) using bases such as KCO or EtN. This step introduces the 4-bromobenzylthio group at position 2.

Procedure:

-

Dissolve 3-(4-methylphenyl)-2-thioxoquinazolin-4(3H)-one (1 mmol) in acetone (6 mL).

-

Add KCO (3 mmol) and stir for 1 hour at room temperature.

-

Introduce 4-bromobenzyl bromide (1 mmol) and continue stirring for 9–12 hours.

-

Filter, wash with water, and recrystallize from ethanol to obtain the target compound.

Yield: 58–72% (varies with solvent and base).

Multi-Component Cascade Reactions

Three-Component Assembly

A one-pot strategy combines anthranilic acid, 4-methylphenyl isothiocyanate, and 4-bromobenzyl bromide in the presence of CuBr and EtN. This method sequentially forms the quinazolinone core and introduces substituents through a domino reaction.

Mechanism:

-

Formation of N-arylnitrilium intermediate : Reaction of anthranilic acid with 4-methylphenyl isothiocyanate.

-

Cyclization : Intramolecular nucleophilic attack forms the quinazolinone ring.

-

S-Alkylation : 4-Bromobenzyl bromide reacts with the thiolate group at position 2.

Conditions:

-

Solvent: DMF or acetonitrile

-

Temperature: 80–100°C

-

Catalyst: CuBr (10 mol%)

-

Base: EtN (2 equiv)

Solvent-Free Synthesis Using PEG-400

Mechanochemical Approach

Polyethylene glycol (PEG-400) acts as a green solvent and phase-transfer catalyst. The method involves grinding 2-chloromethyl-3-(4-methylphenyl)quinazolin-4(3H)-one with 4-bromobenzylthiol in the presence of KCO.

Steps:

-

Mix 2-chloromethylquinazolinone (1 mmol), 4-bromobenzylthiol (1.2 mmol), and KCO (3 mmol).

-

Add PEG-400 (0.5 mL) and grind in a mortar for 30–45 minutes.

-

Extract with ethyl acetate and purify via column chromatography.

Advantages:

Comparative Analysis of Synthetic Methods

| Method | Conditions | Catalyst/Base | Time (h) | Yield (%) |

|---|---|---|---|---|

| S-Alkylation | Acetone, RT–Reflux | KCO | 9–12 | 58–72 |

| Multi-Component | DMF, 80°C | CuBr/EtN | 6–8 | 65–78 |

| Solvent-Free | PEG-400, Grinding | KCO | 0.5–1 | 70–82 |

Characterization and Validation

Spectroscopic Confirmation

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-bromobenzylthio moiety undergoes nucleophilic substitution due to the electron-withdrawing effect of the bromine atom. Key reactions include:

Thiol-Displacement Reactions

The sulfur atom in the thioether group can act as a nucleophile or participate in displacement reactions. For example:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sodium methoxide | DMF, 80°C, 6 hr | Methoxy derivative | 72% | |

| Potassium thioacetate | EtOH, reflux, 4 hr | Acetylthio intermediate | 68% |

Microwave-assisted synthesis enhances reaction rates and yields (e.g., 85% yield in 30 minutes under 150W irradiation).

Bromine Displacement

The bromine atom on the benzyl group is susceptible to substitution:

| Reagent | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Suzuki-coupled biaryl derivative | 65% | |

| Sodium azide | CuBr, Et₃N, DMF | Azido intermediate | 78% |

Oxidation and Reduction Reactions

The thioether group (-S-) and quinazolinone core participate in redox transformations:

Thioether Oxidation

| Oxidizing Agent | Conditions | Product | Outcome | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | AcOH, RT, 2 hr | Sulfoxide derivative | Partial oxidation | |

| mCPBA | DCM, 0°C, 1 hr | Sulfone derivative | Complete oxidation |

Quinazolinone Ring Reduction

The carbonyl group at position 4 is reducible:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH, RT, 3 hr | 3,4-Dihydroquinazolinone | 55% | |

| LiAlH₄ | THF, reflux, 6 hr | Tetrahydroquinazoline | 42% |

Electrophilic Aromatic Substitution

The 4-methylphenyl group directs electrophilic attacks to specific positions:

| Reagent | Position | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | Para to methyl group | Nitro derivative | 60% | |

| Br₂/FeBr₃ | Ortho to methyl group | Dibrominated analog | 48% |

Cycloaddition and Click Chemistry

The compound participates in 1,3-dipolar cycloadditions via azide-alkyne reactions:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Cu(I)-catalyzed click | CuBr, Et₃N, DMF, RT | 1,2,3-Triazole-functionalized analog | 82% |

Biological Activity-Related Reactions

While not direct chemical reactions, interactions with biological targets involve:

Comparative Reactivity Insights

A comparison of key functional groups:

| Functional Group | Reactivity Trend | Key Reaction Example |

|---|---|---|

| 4-Bromobenzylthio | High electrophilicity (Br as leaving group) | Suzuki coupling |

| Quinazolinone carbonyl | Moderate reducibility | NaBH₄ reduction |

| Thioether (-S-) | Susceptible to oxidation | H₂O₂ → sulfoxide |

Scientific Research Applications

Anticancer Activity

Research indicates that quinazolinone derivatives, including 2-((4-Bromobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone, exhibit potent anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving the modulation of cell cycle progression and apoptosis pathways.

Case Study : A study demonstrated that this compound could induce apoptosis in breast cancer cells by activating caspase pathways, which are crucial for programmed cell death .

COX-2 Inhibition

This compound has been investigated for its inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression. The presence of the bromobenzyl and methylphenyl groups enhances its binding affinity to the COX-2 active site.

Research Findings : In vitro assays revealed that 2-((4-Bromobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone significantly reduced COX-2 activity compared to control compounds, suggesting potential applications in anti-inflammatory therapies .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 2-((4-Bromobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone involves multi-step organic reactions, including thioether formation and quinazolinone ring closure. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity.

Table 1: Key Structural Features and Their Biological Implications

| Structural Feature | Modification Impact | Biological Activity |

|---|---|---|

| Bromobenzyl group | Enhances lipophilicity | Increased anticancer efficacy |

| Methylphenyl group | Modulates receptor interaction | Improved COX-2 inhibition |

| Thioether linkage | Affects metabolic stability | Enhanced bioavailability |

Treatment of Inflammatory Diseases

Given its COX-2 inhibitory properties, this compound holds promise as a therapeutic agent for conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease.

Neurological Disorders

Emerging research suggests that quinazolinone derivatives may possess neuroprotective effects, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of 2-((4-Bromobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibiting Enzymes: It can inhibit certain enzymes involved in disease pathways.

Modulating Receptors: It can bind to and modulate the activity of specific receptors.

Interfering with Cellular Processes: It can disrupt cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The biological activity of quinazolinones is highly dependent on substituents at positions 2 and 3. Below is a comparative analysis of structurally related compounds:

Key Observations

However, derivatives with 3,4,5-trimethoxybenzyl groups (e.g., compounds 7 and 19) exhibit superior GI₅₀ values (6.33–17.90 µM), suggesting that electron-donating methoxy groups improve activity . The bromine atom’s electron-withdrawing nature might reduce solubility, a known limitation for quinazolinones .

Anti-Inflammatory and Antioxidant Effects: The 4-methylphenyl group (shared with the target compound) in 3-(4-methylphenyl)-4(3H)-quinazolinone shows 78% inhibition in protein denaturation assays, comparable to ibuprofen . Antioxidant activity in bromophenyl derivatives (DPPH scavenging) suggests halogenation at position 3 enhances radical scavenging, which the target compound’s 4-bromobenzylthio group may replicate .

Solubility and Pharmacokinetics: Poor aqueous solubility is a common issue for quinazolinones, as noted in antileishmanial studies . The target compound’s bromine and methyl groups may exacerbate hydrophobicity, necessitating structural modifications (e.g., adding hydrophilic triazoles or sulfonamides) for improved bioavailability .

Biological Activity

2-((4-Bromobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone is a compound belonging to the quinazolinone family, known for its diverse biological activities. This article explores its biological activity, particularly focusing on its antimicrobial and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound has the following chemical formula: . Its structure features a quinazolinone core, which is pivotal in its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazolinone derivatives, including 2-((4-Bromobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone. The compound was evaluated against various bacterial strains, revealing significant activity against Staphylococcus aureus and Escherichia coli .

In Vitro Studies

A study reported that quinazolinone derivatives exhibited inhibition zones ranging from 10 mm to 15 mm against tested strains, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to standard antibiotics .

| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 12 | 75 |

| Escherichia coli | 15 | 65 |

| Candida albicans | 11 | 80 |

Anticancer Activity

The anticancer properties of quinazolinones have also been extensively studied. The compound demonstrated moderate inhibitory effects on cell growth in various cancer cell lines, particularly in the low micromolar range .

Case Studies

- Cell Growth Inhibition : Research indicated that phenyl-substituted quinazolinones showed significant growth inhibition in cancer cell lines. The presence of specific substituents influenced the potency of these compounds .

- Mechanism of Action : The mechanism involves the inhibition of key cellular signaling pathways, which are crucial for cancer cell proliferation. This action is attributed to the interaction of the compound with various kinases and bromodomains .

Structure-Activity Relationship (SAR)

The SAR analysis of quinazolinones indicates that modifications on the benzyl and methyl groups can enhance or diminish biological activity. For instance, the introduction of electron-withdrawing groups tends to increase antimicrobial efficacy while maintaining low toxicity profiles .

Q & A

Q. How can researchers design a synthetic route for 2-((4-Bromobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone?

The synthesis typically involves multi-step heterocyclic chemistry. For example, substituted 4(3H)-quinazolinones are synthesized via cyclization of 2-amino benzothiazole derivatives with benzoxazinones (e.g., 2-phenyl-4H-3,1-benzoxazin-4-one) under reflux conditions . Thiolation at the 2-position can be achieved by reacting with 4-bromobenzyl thiol derivatives in the presence of coupling agents like POCl₃ . Key intermediates, such as hydrazides and oxadiazoles, should be purified via column chromatography or recrystallization to ensure yield and purity .

Q. What spectroscopic methods are critical for characterizing this compound?

- NMR (¹H/¹³C) : Essential for confirming substituent positions (e.g., 4-bromobenzyl and 4-methylphenyl groups) and detecting tautomeric forms of the quinazolinone core .

- IR Spectroscopy : Validates the presence of C=O (1650–1700 cm⁻¹) and C-S (600–700 cm⁻¹) bonds .

- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves ambiguities in tautomerism or regiochemistry, as demonstrated for related 3-(4-bromophenyl)quinazolin-4(3H)-one derivatives .

Q. How can researchers screen the compound’s antimicrobial activity?

Standard protocols include:

- Agar Diffusion/Broth Microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC/MBC values calculated .

- Antifungal Assays : Use C. albicans or A. niger strains, comparing activity to fluconazole .

- Structure-Activity Analysis : Correlate substituent effects (e.g., bromine’s electronegativity) with potency .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in biological activity data?

- Enzyme Inhibition Assays : If anti-inflammatory activity is claimed, test COX-1/COX-2 inhibition in vitro to validate selectivity .

- Molecular Docking : Compare binding affinities of 2-((4-Bromobenzyl)thio) derivatives with quinazolinone-based drugs (e.g., methaqualone) to identify key interactions .

- Metabolic Stability Tests : Use liver microsomes to assess if conflicting in vivo/in vitro results arise from rapid degradation .

Q. What strategies optimize the compound’s pharmacokinetic profile?

- LogP Adjustments : Introduce hydrophilic groups (e.g., hydroxyl or carboxylic acid) to improve solubility while retaining the 4-bromobenzylthio pharmacophore .

- Prodrug Design : Mask polar groups (e.g., esterification of thiols) to enhance bioavailability .

- Caco-2 Permeability Assays : Quantify intestinal absorption potential .

Q. How can synthetic challenges like low intermediate purity be addressed?

- Alternative Solvents : Replace traditional solvents (e.g., DMF) with greener options (e.g., ethanol/water mixtures) to reduce byproducts .

- Microwave-Assisted Synthesis : Accelerate cyclization steps, improving yield and reducing side reactions .

- Automated Flash Chromatography : Achieve high-purity intermediates for critical coupling steps .

Q. What computational methods validate the compound’s tautomeric forms?

- DFT Calculations : Predict energetically favored tautomers (e.g., 4(3H)-quinazolinone vs. 4-hydroxyquinazoline) and compare with experimental NMR/X-ray data .

- Molecular Dynamics Simulations : Assess stability of tautomers in physiological conditions (e.g., aqueous vs. lipid membranes) .

Data-Driven Research Questions

Q. How to interpret conflicting cytotoxicity data across cell lines?

- Dose-Response Analysis : Calculate IC₅₀ values in multiple cell lines (e.g., HeLa, MCF-7) to identify tissue-specific toxicity .

- Apoptosis Assays : Use flow cytometry (Annexin V/PI staining) to determine if cell death mechanisms vary by cell type .

- ROS Measurement : Link oxidative stress levels to differential cytotoxicity .

Q. What structural modifications enhance selectivity for cancer vs. normal cells?

Q. How to address discrepancies in spectroscopic vs. crystallographic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.